2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
“2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” is a chemical compound with the molecular formula C10H7Cl3N2O3S. It has an average mass of 341.598 Da and a monoisotopic mass of 339.924286 Da . This compound has been studied in the context of its interaction with the Hepatitis C virus (HCV) NS5B polymerase .
Molecular Structure Analysis
The crystal structure of HCV NS5B polymerase in complex with “this compound” has been studied . This information can provide insights into the molecular structure of the compound and its interaction with the polymerase.Scientific Research Applications
Anticancer Potential
- Derivatives of benzenesulfonamides, including those similar to 2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, have been synthesized for potential anticancer applications. These compounds exhibit remarkable activity against various human tumor cell lines, such as lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, at low micromolar levels (Sławiński et al., 2012).
- Another research explored similar benzenesulfonamide derivatives for their inhibition capabilities against carbonic anhydrase IX, a marker associated with cancer, demonstrating potent inhibitory effects and potential for anticancer drug development (Lolak et al., 2019).
Antibacterial and Antifungal Activities
- Studies have synthesized novel benzenesulfonamide derivatives with significant antibacterial and antifungal properties. These compounds have shown promise in inhibiting various bacterial strains and fungal pathogens, suggesting potential applications in treating infections (Wang et al., 2010).
Photodynamic Therapy for Cancer
- A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups like the 2,4,5-trichloro compound demonstrated potential for photodynamic therapy in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, essential for effective photodynamic therapy (Pişkin et al., 2020).
UV Protection and Textile Application
- Benzenesulfonamide derivatives have been used in the development of azo dyes for cotton fabrics, providing UV protection and antimicrobial properties. This application demonstrates the versatility of these compounds beyond pharmaceutical uses (Mohamed et al., 2020).
Antimalarial Drug Development
- Some benzenesulfonamide derivatives have been synthesized and studied for their potential as antimalarial drugs. Docking studies have suggested certain derivatives as lead compounds for developing new antimalarial treatments (Boechat et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is the Hepatitis C virus NS5B polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus, making it a key target for antiviral drugs .
Mode of Action
The compound binds to the HCV NS5B polymerase , inhibiting its function . The crystal structure of the HCV NS5B polymerase in complex with this compound has been determined, providing valuable insights into its mode of action . The compound’s interaction with the polymerase inhibits the enzyme’s ability to synthesize viral RNA, thereby preventing the replication of the virus .
Biochemical Pathways
The inhibition of the HCV NS5B polymerase disrupts the viral replication pathway . This prevents the virus from multiplying and spreading, thereby helping to control the infection .
Result of Action
The inhibition of the HCV NS5B polymerase by this compound results in a decrease in viral replication . This can lead to a reduction in viral load and potentially contribute to the clearance of the virus from the body .
Biochemical Analysis
Biochemical Properties
The compound 2,4,5-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has been found to interact with the Hepatitis C virus NS5B polymerase, a key enzyme in the replication of the Hepatitis C virus . This interaction suggests that the compound may have potential as an antiviral agent.
Cellular Effects
In cellular processes, this compound has been observed to inhibit the function of the Hepatitis C virus NS5B polymerase . This inhibition could potentially disrupt the replication of the virus, affecting its ability to infect host cells.
Molecular Mechanism
At the molecular level, this compound interacts with the Hepatitis C virus NS5B polymerase by binding to it . This binding inhibits the function of the polymerase, preventing it from replicating the viral RNA.
Temporal Effects in Laboratory Settings
The effects of this compound on the Hepatitis C virus NS5B polymerase have been observed over time in laboratory settings
Properties
IUPAC Name |
2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O3S/c1-5-2-10(14-18-5)15-19(16,17)9-4-7(12)6(11)3-8(9)13/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFXLYHRNRKAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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